1H,1H-Perfluoropentylamine
Overview
Description
1H,1H-Perfluoropentylamine, also referred to as PFPA, is a versatile chemical compound containing fluorine atoms1. It is a fluorinated organic compound that has gained attention in various fields due to its unique chemical and physical properties2. It is a colorless liquid2.
Synthesis Analysis
The synthesis of 1H,1H-Perfluoropentylamine involves several steps from imidazole and sodium 4-hydroxybenzenesulfonate3.
Molecular Structure Analysis
1H,1H-Perfluoropentylamine contains a total of 18 bonds; 14 non-H bonds, 3 rotatable bonds, and 1 primary amine (aliphatic)4.
Chemical Reactions Analysis
1H,1H-Perfluoropentylamine is a key component in the production of polymers, coatings, and adhesives, while also serving as a surfactant and lubricant1.
Physical And Chemical Properties Analysis
1H,1H-Perfluoropentylamine is a colorless liquid with a boiling point of 104°C and a molecular weight of 375.2 g/mol2.Scientific Research Applications
Catalysis and Chemical Synthesis : 1H-perfluoroalkanes, closely related to 1H,1H-Perfluoropentylamine, are used in copper-catalyzed arylation. This method, employing aryl iodide and 1H-perfluoroalkane reagents, is important in organic synthesis for creating complex molecules (Popov, Lindeman, & Daugulis, 2011).
Metabolomics and Spectroscopy : In metabolomics, 1H NMR (Nuclear Magnetic Resonance) spectroscopy is a crucial technique. It can identify metabolites in complex biofluids, such as in the study of MetaboMiner software, which is used for analyzing 2D NMR spectra of biofluids (Xia, Bjorndahl, Tang, & Wishart, 2008).
Medical Imaging and Diagnostics : Fluorine (19F) MRI, an imaging technique using nuclei other than 1H, has seen advancements in MRI instrumentation, coil designs, and pulse sequence development. This has led to the exploration of perfluorinated molecules and fluorous gases in medical imaging (Schmieder, Caruthers, Keupp, Wickline, & Lanza, 2015).
Fluoropolymer Research : Studies on fluoropolymers, such as 1H-1H-Pentadecafluorooctyl methacrylate, focus on their degradation and thermal stability, important for applications in coatings and materials science (Tompkins, 1973).
Material Science and Polymer Chemistry : The properties of materials like polyfluorenes with various pendant groups have been studied, showing potential in areas like sensory characteristics of fluorescent chemosensors and material properties (Yang, Wu, Lee, Chen, He, & Chen, 2013).
Biochemical and Environmental Studies : Research into the estrogenic activities of perfluorochemicals (PFCs) in organisms like tilapia has provided insights into the environmental and biological impacts of these compounds (Liu, Du, & Zhou, 2007).
Safety And Hazards
Future Directions
1H,1H-Perfluoropentylamine has gained attention in various fields due to its unique chemical and physical properties. It is expected to find increasing applications in the production of polymers, coatings, and adhesives, while also serving as a surfactant and lubricant1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F9N/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNUNYBGDFIAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377826 | |
Record name | 1H,1H-Perfluoropentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H-Perfluoropentylamine | |
CAS RN |
355-27-1 | |
Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-pentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H,1H-Perfluoropentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H-Nonafluoropentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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